molecular formula C19H18N2O2S2 B2384779 N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylthio)benzamide CAS No. 922665-05-2

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B2384779
CAS No.: 922665-05-2
M. Wt: 370.49
InChI Key: APIOLZLHYQQADF-UHFFFAOYSA-N
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Description

N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylthio)benzamide is a synthetic thiazole derivative intended for research and development purposes. This compound is part of a class of molecules known for their significant potential in pharmaceutical and biological applications. Structurally related benzamide-thiazole compounds have been identified as potent and selective activators of specific biological targets, such as the K v 7.1 (KCNQ1) potassium channel, highlighting the value of this chemical scaffold in ion channel research and drug discovery . Furthermore, thiazole derivatives are extensively investigated for their diverse biological activities, including potential anti-inflammatory properties, making them valuable tools for probing various disease pathways . The core thiazole structure is a common motif in medicinal chemistry, and derivatives featuring a 4-(4-methoxyphenyl) substitution on the thiazole ring are available as key intermediates for further chemical synthesis . This compound is supplied for non-human research applications only. It is not intended for diagnostic or therapeutic use. Researchers are responsible for ensuring all necessary permissions and licenses are obtained for its use.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-12-17(13-7-9-15(23-2)10-8-13)20-19(25-12)21-18(22)14-5-4-6-16(11-14)24-3/h4-11H,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIOLZLHYQQADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)SC)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies

Retrosynthetic Analysis

The synthesis involves two primary steps (Figure 1):

  • Thiazole ring formation : Construct the 4-(4-methoxyphenyl)-5-methylthiazol-2-amine intermediate.
  • Amide coupling : Introduce the 3-(methylthio)benzoyl group to the thiazole amine.

Stepwise Synthesis and Optimization

Synthesis of 4-(4-Methoxyphenyl)-5-Methylthiazol-2-Amine

Route 1: Hantzsch Thiazole Synthesis

Reagents :

  • 2-Bromo-1-(4-methoxyphenyl)propan-1-one
  • Thiourea

Procedure :

  • α-Bromination : React 1-(4-methoxyphenyl)propan-1-one with bromine (Br₂) or CuBr₂ in acetic acid at 60°C for 4 h to yield 2-bromo-1-(4-methoxyphenyl)propan-1-one.
  • Cyclization : Reflux the α-bromoketone (1 eq) with thiourea (1.2 eq) in ethanol for 6 h. Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).

Analytical Data :

  • Yield : 78–85%
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.62 (d, J = 8.8 Hz, 2H, Ar-H), 6.91 (d, J = 8.8 Hz, 2H, Ar-H), 5.41 (s, 2H, NH₂), 3.82 (s, 3H, OCH₃), 2.43 (s, 3H, CH₃).
Route 2: Microwave-Assisted Synthesis

Reagents :

  • 4-Methoxyacetophenone, N-bromosuccinimide (NBS), thiourea

Procedure :

  • Bromination : Treat 4-methoxyacetophenone with NBS (1.1 eq) and benzoyl peroxide (cat.) in CCl₄ at 80°C for 2 h.
  • Cyclization : Microwave irradiation (150 W, 100°C) of the α-bromoketone with thiourea in ethanol for 20 min.

Analytical Data :

  • Yield : 82%
  • Reaction Time : Reduced from 6 h to 20 min.

Synthesis of 3-(Methylthio)benzoyl Chloride

Reagents :

  • 3-(Methylthio)benzoic acid, thionyl chloride (SOCl₂)

Procedure :

  • Reflux 3-(methylthio)benzoic acid (1 eq) with SOCl₂ (3 eq) and DMF (cat.) in anhydrous toluene for 3 h.
  • Remove excess SOCl₂ under vacuum to obtain the acyl chloride as a yellow oil.

Analytical Data :

  • Yield : 95%
  • IR (KBr) : 1775 cm⁻¹ (C=O stretch).

Amide Coupling to Form N-(4-(4-Methoxyphenyl)-5-Methylthiazol-2-yl)-3-(Methylthio)benzamide

Route 1: Schotten-Baumann Reaction

Reagents :

  • 4-(4-Methoxyphenyl)-5-methylthiazol-2-amine, 3-(methylthio)benzoyl chloride

Procedure :

  • Dissolve the thiazole amine (1 eq) in dry dichloromethane (DCM).
  • Add 3-(methylthio)benzoyl chloride (1.2 eq) and triethylamine (2 eq) dropwise at 0°C.
  • Stir at room temperature for 12 h. Extract with DCM, wash with brine, and recrystallize from ethanol.

Analytical Data :

  • Yield : 88%
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.24 (s, 1H, NH), 8.12 (d, J = 8.0 Hz, 1H, Ar-H), 7.89 (s, 1H, Ar-H), 7.64–7.58 (m, 3H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 2.56 (s, 3H, SCH₃), 2.39 (s, 3H, CH₃).
Route 2: Coupling Agent-Mediated Synthesis

Reagents :

  • EDCl, HOBt, 3-(methylthio)benzoic acid

Procedure :

  • Activate 3-(methylthio)benzoic acid (1 eq) with EDCl (1.2 eq) and HOBt (1.2 eq) in DCM for 30 min.
  • Add the thiazole amine (1 eq) and stir at room temperature for 24 h. Purify via column chromatography (ethyl acetate/hexane, 1:4).

Analytical Data :

  • Yield : 92%
  • HRMS (ESI) : m/z calcd for C₂₁H₂₁N₂O₂S₂ [M+H]⁺: 413.0994; found: 413.0998.

Comparative Analysis of Methods

Parameter Hantzsch Synthesis Microwave Synthesis Schotten-Baumann EDCl/HOBt Coupling
Reaction Time 6 h 20 min 12 h 24 h
Yield 78–85% 82% 88% 92%
Purification Column Recrystallization Recrystallization Column
Cost Efficiency Moderate High Low Moderate

Critical Considerations

  • Regioselectivity : Ensure α-bromination occurs exclusively at the propan-1-one methyl group to avoid positional isomers.
  • Acyl Chloride Stability : Store 3-(methylthio)benzoyl chloride under inert atmosphere to prevent hydrolysis.
  • Scalability : EDCl/HOBt coupling offers superior yields but requires costly reagents for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the thiazole ring or the benzamide core, leading to the formation of reduced derivatives.

    Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives and benzamide derivatives.

    Substitution: Various substituted thiazole and benzamide derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylthio)benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The thiazole ring and the methoxyphenyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs from the provided evidence, focusing on substituents, synthetic routes, and inferred physicochemical or biological properties.

Structural Analogues with Thiazole/Triazole Cores

  • Compound 53 () :

    • Structure: 4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfamoyl}benzamide.
    • Comparison: Shares the 4-methoxyphenyl group but replaces the thiazole with a triazine ring. The benzamide includes a sulfamoyl linkage and benzylthio substituent, which may reduce lipophilicity compared to the target compound’s methylthio group.
    • Melting Point: 255–258°C, suggesting high crystallinity due to polar sulfamoyl and benzylthio groups .
  • Compound 8a () :

    • Structure: N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide.
    • Comparison: Features a thiadiazole core with acetyl and pyridinyl substituents. The absence of a methoxyphenyl group and presence of a phenyl ring may lead to distinct electronic properties.
    • Melting Point: 290°C, higher than typical thiazoles due to extended conjugation .

Methoxyphenyl-Containing Analogues

  • Compound 3a–g (): Structure: [N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide]. Comparison: Shares the 4-methoxyphenyl group but incorporates a sulfamoyl-linked enamine-propenone scaffold. The sulfamoyl group introduces hydrogen-bonding capacity absent in the target compound .
  • LMM5 () :

    • Structure: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
    • Comparison: Includes a 4-methoxyphenylmethyl group on an oxadiazole ring. The sulfamoyl and benzyl groups may enhance steric bulk compared to the target compound’s simpler thiazole-benzamide framework .

Methylthio-Containing Analogues

  • Compound 7 () :

    • Structure: (S)-N-(3-((1-(3,4-Dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)-2-(methylsulfonamido)propanamide.
    • Comparison: Shares methylthio and methoxyphenyl groups but integrates a pyrazole ring and sulfonamide linkage. The dichlorophenyl substituent introduces strong electron-withdrawing effects, contrasting with the target compound’s electron-rich benzamide .
  • Compound 11 () :

    • Structure: Thiazole derivatives with methylthiophene substituents.
    • Comparison: Replaces the methylthio group with a methylthiophene ring, increasing aromaticity and steric hindrance. Demonstrated anticancer activity (IC50 = 1.98 ± 1.22 μg/mL), suggesting the methylthio group in the target compound may similarly enhance bioactivity .

Biological Activity

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylthio)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound can be described by its chemical formula, which includes a thiazole ring and a methoxyphenyl group. The structural formula is as follows:

C14H14N2OS\text{C}_{14}\text{H}_{14}\text{N}_2\text{OS}

This structure suggests that the compound may exhibit diverse biological activities due to the presence of functional groups that can interact with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to this compound. For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against various viruses including Hepatitis B Virus (HBV). These compounds increase intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication .

Table 1: Summary of Antiviral Activity

Compound NameVirus TargetedMechanism of ActionReference
IMB-0523HBVIncreases A3G levels
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideHIV-1, HCV, EV71Increases A3G levels

Antileishmanial Activity

Another area of interest is the antileishmanial activity exhibited by thiazole derivatives. Compounds derived from thiazole have been tested for their efficacy against Leishmania species, showing promising results in vitro. The hybrid phthalimido-thiazoles have demonstrated significant leishmanicidal activity with low toxicity to mammalian cells .

Table 2: Antileishmanial Activity Findings

Compound TypeActivityToxicity LevelReference
Phthalimido-thiazolesLeishmania spp.Low

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Viral Replication : By enhancing the levels of A3G, these compounds can effectively inhibit the replication of viruses like HBV.
  • Cytotoxic Effects on Parasites : The structural modifications in thiazole derivatives lead to cytotoxic effects on Leishmania parasites, disrupting their cellular integrity and function.

Case Study 1: Anti-HBV Activity

In a study assessing the anti-HBV activity of various N-phenylbenzamide derivatives, it was found that certain derivatives were effective in reducing HBV DNA levels in HepG2.2.15 cells. The concentration required to inhibit 50% of HBV DNA (IC50) was determined, showcasing the potential for these compounds in therapeutic applications against HBV .

Case Study 2: Leishmanicidal Efficacy

A series of thiazole derivatives were evaluated for their leishmanicidal activity against L. infantum. The most potent compounds led to significant ultrastructural changes in treated parasites, indicating a disruption in cellular processes and viability .

Q & A

Q. What are the recommended synthetic routes for N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylthio)benzamide?

The synthesis typically involves constructing the thiazole ring via cyclization reactions. A common approach includes:

  • Thiazole formation : Reacting α-haloketones with thiourea derivatives under acidic or basic conditions to form the thiazole core .
  • Amide coupling : Introducing the benzamide moiety using coupling agents (e.g., EDC/HOBt) or via direct acylation of the thiazole-2-amine intermediate with 3-(methylthio)benzoyl chloride .
  • Solvent optimization : Reflux in ethanol or acetonitrile (70–80°C, 6–12 hours) is often employed to enhance yield .
    Critical parameters include stoichiometric control of phenylisothiocyanate and maintaining anhydrous conditions to avoid side reactions .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR (400–500 MHz) to confirm substituent positions and amide bond formation .
  • Mass spectrometry : High-resolution MS (e.g., Waters Micro Mass ZQ 2000) to verify molecular weight and fragmentation patterns .
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~1250 cm1^{-1} (C-S bond) .
  • X-ray crystallography : For resolving crystal packing and hydrogen-bonding interactions (e.g., centrosymmetrical dimers via N–H⋯N bonds) .

Q. How is the compound screened for preliminary biological activity?

Initial screening often involves:

  • Antimicrobial assays : Agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi, with MIC values reported .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Dose-response studies : Testing across 0.1–100 µM ranges to establish potency and selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological optimizations include:

  • Catalyst screening : Triethylamine or pyridine to neutralize HCl byproducts during acylation .
  • Microwave-assisted synthesis : Reducing reaction time (e.g., from 12 hours to 30 minutes) while maintaining >80% yield .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) for better solubility of intermediates, or ethanol for eco-friendly processing .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (methanol/water) to isolate >95% pure product .

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or impurities. Strategies include:

  • Orthogonal assays : Validate antimicrobial activity using both broth microdilution and time-kill kinetics .
  • Purity verification : HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity before testing .
  • Dose standardization : Normalize activity metrics (e.g., IC50_{50}) using molar concentrations rather than mass/volume .

Q. What computational methods are used to study structure-activity relationships (SAR)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like PFOR enzyme or kinase domains .
  • DFT calculations : Gaussian 09 to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Pharmacophore modeling : Identify critical functional groups (e.g., methoxyphenyl, methylthio) for bioactivity .

Q. How does thione-thiol tautomerism impact the compound’s reactivity and biological interactions?

  • Tautomeric analysis : 1^1H NMR in DMSO-d6_6 detects shifts in S–H protons (~10–12 ppm) for thiol forms .
  • X-ray crystallography : Resolves dominant tautomers (e.g., thione form stabilized by intramolecular H-bonds) .
  • Biological implications : Thiol forms may enhance metal chelation or redox activity, altering antimicrobial efficacy .

Q. What strategies are employed to enhance the compound’s stability under physiological conditions?

  • Prodrug design : Introduce pivaloyloxymethyl groups to improve oral bioavailability .
  • pH-sensitive formulations : Encapsulate in liposomes or nanoparticles to prevent degradation in acidic environments .
  • Lyophilization : Stabilize as a lyophilized powder for long-term storage .

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